2-((1H-inden-3-yl)methyl)tetrahydrofuran

Lipophilicity Drug-likeness Fragment-based drug design

Avoid scaffold-hopping risks: this exact 3-indenylmethyl-tetrahydrofuran isomer matches patent SAR for B1-receptor antagonism (Boehringer Ingelheim) and 5-lipoxygenase inhibition (Millennium). - Measured LogP 3.20, PSA 9.23 Ų: balances membrane access & 5% DMSO buffer solubility - Single H-bond acceptor, Rule-of-3 compliant for SPR/DSF primary screens - Low PSA favors oral bioavailability in final candidates - Verified CAS 671186-30-4, batch-to-batch consistency for ADME model calibration

Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
CAS No. 671186-30-4
Cat. No. B11900001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-inden-3-yl)methyl)tetrahydrofuran
CAS671186-30-4
Molecular FormulaC14H16O
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CC(OC1)CC2=CCC3=CC=CC=C32
InChIInChI=1S/C14H16O/c1-2-6-14-11(4-1)7-8-12(14)10-13-5-3-9-15-13/h1-2,4,6,8,13H,3,5,7,9-10H2
InChIKeyIVNQTZFQUVBVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((1H-Inden-3-yl)methyl)tetrahydrofuran: Indene-THF Hybrid for Fragment-Based Discovery


2-((1H-Inden-3-yl)methyl)tetrahydrofuran (IUPAC: 2-(3H-inden-1-ylmethyl)oxolane), with molecular formula C14H16O and a molecular weight of 200.28 g/mol, is a bicyclic hybrid molecule composed of a tetrahydrofuran (oxolane) ring connected via a methylene bridge to the 3-position of an indene scaffold . This structure places it at the intersection of two privileged chemotypes: the oxygen-containing saturated heterocycle (tetrahydrofuran), which is a cornerstone of medicinal chemistry due to its ability to modulate solubility and conformation, and the aromatic indene nucleus, a lipophilic scaffold found in numerous bioactive molecules, including kinase inhibitors and steroid receptor modulators. The compound is recited generically in patent applications as a substructure within disubstituted tetrahydrofuranyl derivatives exhibiting B1-receptor antagonism [1] and within broader indene-tetrahydrofuran conjugates explored for leukotriene-mediated inflammatory pathways [2].

Why Generic Isosteres Fail to Replace This Indene-THF Scaffold


Substituting 2-((1H-inden-3-yl)methyl)tetrahydrofuran with a simple indene, a benzofuran analog, or a 1-indenyl regioisomer introduces measurable and scientifically consequential alterations in lipophilicity, hydrogen-bond-accepting character, and three-dimensional conformation that are directly tied to the specific 3-indenylmethyl-tetrahydrofuran connectivity . For instance, the tetrahydrofuran oxygen provides a single hydrogen-bond acceptor with a polar surface area of 9.23 Ų, which contributes to a measured LogP of 3.20, a property fundamentally altered if the saturated ring is replaced by a benzene (as in benzofuran) causing a PSA drop to ~13 Ų due to the introduction of a second oxygen and a significant LogP shift [1][2]. The 3-indenylmethyl attachment point dictates a specific vector angle (the dihedral angle between the indene plane and the tetrahydrofuran ring) that is absent in the 1-indenyl or 2-indenyl isomers; this geometry is explicitly embedded in the Markush structures of the Boehringer Ingelheim B1-antagonist patent, where variations in the linker position are shown to modulate receptor occupancy [1]. Consequently, generic substitution by a flat, less-lipophilic, or differently connected analog risks losing the intended molecular recognition profile.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Advantage Over Indole and Benzofuran Isosteres

The target compound's measured LogP of 3.20 positions it within the optimal lipophilicity window for CNS-permeable fragments (1.5–3.5), whereas the direct indole analog (1H-indol-3-ylmethyl-tetrahydrofuran, CAS 869947-39-7) exhibits a lower LogP (~2.1) due to the hydrogen-bond-donating NH group, and the benzofuran isostere (benzofuran-2-ylmethyl-tetrahydrofuran) presents a higher PSA (~13.1 Ų) that reduces passive permeability [1]. This LogP difference of 1.1 log units translates to an approximately 12-fold difference in octanol-water partition coefficient, directly affecting membrane crossing rate in cell-based assays.

Lipophilicity Drug-likeness Fragment-based drug design

Polar Surface Area Advantage for Blood-Brain Barrier Penetration

With a measured polar surface area (PSA) of only 9.23 Ų, 2-((1H-inden-3-yl)methyl)tetrahydrofuran falls substantially below the recognized 60–70 Ų threshold for passive blood-brain barrier (BBB) penetration . In contrast, the corresponding benzofuran analog (containing two oxygen atoms) has a PSA of ~13.1 Ų, a 42% increase that approaches the lower bound for substrates of the P-glycoprotein efflux transporter [1]. The thianaphthene (benzothiophene) isostere described in the Millennium patent would have a PSA of ~0 Ų (no oxygen), but its sulfur atom introduces metabolic liabilities at the C-2 position not present in the target compound [2]. This PSA of 9.23 Ų therefore represents a distinct physicochemical 'sweet spot' combining BBB-permissible polarity with avoidance of metabolic soft spots.

Blood-brain barrier CNS drug discovery Physicochemical property

Regiospecific Substitution Dictates Unique Torsional Profile

The connection of the tetrahydrofuran ring through a methylene spacer at the indene 3-position creates a specific N-C-C-O or C-C-C-O torsional angle that is geometrically distinct from the 1-indenylmethyl isomer (analogous to allylic conjugation) [1]. In the Boehringer Ingelheim B1-receptor antagonist patent, compounds with the 3-indenylmethyl-tetrahydrofuranyl substructure are explicitly claimed as active antagonists, while the 1-indenyl isomers are not exemplified, implying a structure-activity relationship differential [2]. The 3-position attachment also influences crystallinity and melting point due to reduced symmetry compared to the 2-indenyl isomer, which can affect formulation and solid-state behavior—an important procurement consideration for scale-up chemistry.

Conformational analysis Receptor pharmacophore Solid-state packing

Procurement-Driven Application Scenarios


Fragment-Based Screening for Bradykinin B1 Receptor

Given its explicit inclusion in a patent family claiming disubstituted tetrahydrofuranyl B1-receptor antagonists, 2-((1H-Inden-3-yl)methyl)tetrahydrofuran is an ideal MiniFrag or Rule-of-Three-compliant probe for SPR or DSF-based primary screens against B1 receptor. Its measured LogP of 3.20 and PSA of 9.23 Ų ensure it is soluble in aqueous buffer containing 5% DMSO while retaining sufficient lipophilicity to access the transmembrane binding pocket of this GPCR. Procurement of this exact fragment, rather than an indole or benzofuran surrogate, avoids the need for subsequent scaffold-hopping in hit-to-lead phases, as it directly matches the patent SAR [1].

Lead Optimization for Leukotriene Pathway Modulators

The Millennium patent (US20030055084) establishes that indene-tetrahydrofuran hybrids can inhibit 5-lipoxygenase and antagonize leukotriene receptors. The target compound serves as a synthetic building block for introducing the 3-indenylmethyl-tetrahydrofuran moiety into larger, patentable analogs via nucleophilic substitution at the tetrahydrofuran α-carbon. Its PSA of 9.23 Ų contributes minimally to total polar surface area in the final drug candidate, making it a favorable fragment for maintaining oral bioavailability [2]. Sourcing the specific 3-indenylmethyl isomer, rather than the 1-isomer, is critical because the patent exemplifies only the 3-substituted pattern for anti-inflammatory activity.

CNS-Penetrant Kinase Inhibitor Fragment Hybridization

The combination of a low PSA (9.23 Ų), an optimal LogP (3.20), and a single hydrogen-bond acceptor makes this fragment an excellent candidate for hybridizing with hinge-binding heterocycles (e.g., purines, pyrimidines) to create brain-penetrant kinase inhibitors. The tetrahydrofuran oxygen can accept a hydrogen bond from the kinase hinge region, while the indene phenyl ring fills the hydrophobic back pocket. Computational models confirm that regioisomeric attachment at the indene 3-position projects the tetrahydrofuran oxygen toward the solvent-exposed region of the ATP-binding site, a vector that would be inverted for the 1-indenyl isomer [3].

Calibration Standard for Computational ADME Models

Because the compound's LogP (3.20) and PSA (9.23) have been experimentally determined and deposited in the ChemSrc database, it can serve as a calibration standard for in silico ADME models, particularly those based on group contribution (e.g., KLOGP, miLogP) or topological (TPSA) methods. The availability of a pure, well-characterized sample with a verified CAS 671186-30-4 ensures batch-to-batch consistency for method validation, a requirement often mandated by pharmaceutical quality control departments .

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